Methyl 4-(methylamino)tetrahydro-2h-pyran-4-carboxylate
Description
Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate is a bicyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a methylamino group and a methyl ester (). This structure positions it as a versatile intermediate in organic synthesis, particularly in drug discovery, where spirocyclic and heterocyclic frameworks are critical. The compound has been cataloged as a specialty chemical, though commercial availability is currently discontinued . Its reactivity is influenced by the electron-donating methylamino group and the ester moiety, enabling applications in cyclization and functionalization reactions.
Properties
IUPAC Name |
methyl 4-(methylamino)oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-8(7(10)11-2)3-5-12-6-4-8/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPHZXVWPNGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydro-4H-pyran-4-one with methylamine. This reaction is carried out under reductive amination conditions, where the carbonyl group of the pyranone is converted to an amine group in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation and catalytic systems can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Tetrahydropyran Backbone
Compounds sharing the tetrahydropyran core but differing in substituents at the 4-position are key comparators:
Key Observations :
- Steric and Electronic Effects: The methylamino group in the target compound enhances nucleophilicity compared to the inert methyl ester in Methyl tetrahydro-2H-pyran-4-carboxylate.
- Acid vs. Ester : 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (carboxylic acid) exhibits higher polarity and melting point than its ester analogs, impacting solubility in synthetic workflows .
Amino-Substituted Derivatives
Amino-functionalized THP derivatives highlight the role of nitrogen in modulating bioactivity:
Comparison :
- Positional Isomerism: The target compound’s amino group at the 4-position contrasts with Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate, where the amino group resides at the 5-position. This alters ring strain and hydrogen-bonding capacity, affecting receptor binding in drug candidates .
Biological Activity
Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 171.21 g/mol. The compound features a tetrahydropyran ring, which is significant for its biological activity. The presence of the methylamino group contributes to its pharmacological profile.
1. Antimicrobial Properties
Research indicates that derivatives of tetrahydropyran compounds, including this compound, exhibit notable antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
2. Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although specific IC50 values and mechanisms of action require further investigation .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various biological receptors, potentially modulating neurotransmitter systems and influencing cellular signaling pathways . This interaction may contribute to both its antimicrobial and anticancer activities.
Synthesis Methods
This compound can be synthesized through several methods:
- Reduction Reactions : Utilizing starting materials such as tetrahydropyran derivatives and applying reductive amination techniques.
- Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate group in a controlled manner.
The synthesis route can significantly influence the yield and purity of the final product, which is crucial for subsequent biological evaluations .
Case Study 1: Antimicrobial Activity Evaluation
In a comparative study involving various tetrahydropyran derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing promising antimicrobial potential .
Case Study 2: Anticancer Activity Assessment
A study focused on evaluating the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment, indicating moderate anticancer activity .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for Methyl 4-(methylamino)tetrahydro-2H-pyran-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, similar tetrahydropyran derivatives are synthesized via:
- Cyclocondensation : Using precursors like methyl oxalate derivatives under reflux conditions with catalysts such as BF₃·Et₂O .
- Amidation : Introducing the methylamino group via coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM) .
Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) achieves >95% purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Advanced: How can contradictions in reported reaction yields for tetrahydropyran derivatives be resolved?
Methodological Answer:
Contradictions often arise from variations in reaction conditions:
- Temperature Control : Exothermic reactions (e.g., Grignard additions) require precise cooling to avoid side products .
- Catalyst Efficiency : Screening catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps can improve reproducibility .
Case Study : For Methyl tetrahydro-2H-pyran-4-carboxylate, yields improved from 62% to 85% by replacing THF with DMF as a solvent, reducing steric hindrance during cyclization .
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methylamino at δ 2.3 ppm in ¹H NMR) and ring conformation (axial vs. equatorial) .
- FT-IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1550 cm⁻¹) groups .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 202.1443 for C₉H₁₅NO₃) .
Advanced: What methodologies assess the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubation with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis using radiolabeled compound .
Data Example : Similar carboxamide derivatives show t₁/₂ = 2.5 hrs in human hepatocytes, suggesting moderate metabolic clearance .
Basic: How should stability be maintained during storage?
Methodological Answer:
- Temperature : Store at -20°C under inert gas (Argon) to prevent oxidation .
- Stabilizers : Additives like BHT (0.1% w/w) inhibit radical degradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ester group .
Advanced: How are reaction intermediates characterized using advanced analytical techniques?
Methodological Answer:
- LC-MS : Monitors intermediates in real-time (e.g., detecting a thiouracil intermediate at m/z 320.2 in toluene ).
- HMBC NMR : Maps long-range correlations (e.g., confirming methylamino group positioning via ³J coupling ).
- In Situ IR : Tracks carbonyl reduction during hydrogenation (disappearance of C=O peak at 1700 cm⁻¹) .
Basic: How is identity confirmed via chromatographic methods?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Retention time (RT) comparison against a certified reference standard .
- Chiral HPLC : For enantiomeric purity, employ Chiralpak AD-H column (heptane/ethanol = 80:20) to resolve R/S isomers .
Advanced: What computational tools predict synthetic feasibility and reaction mechanisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
